

Solubility of Lithium iodide hydrate in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium iodide hydrate*

Cat. No.: *B3043366*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Lithium Iodide Hydrate** in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium iodide (LiI) is a versatile inorganic compound utilized across various scientific and industrial domains, including as an electrolyte in high-temperature and long-life batteries, a catalyst in organic synthesis, and historically as a radiocontrast agent.^{[1][2]} In many applications, its performance is intrinsically linked to its solubility characteristics in non-aqueous, organic solvents. Lithium iodide is hygroscopic and readily forms hydrates, most commonly lithium iodide trihydrate (LiI·3H₂O).^[2]

The presence of water molecules in the hydrate form significantly influences its physical properties and solubility behavior compared to the anhydrous salt. This guide provides a comprehensive overview of the solubility of lithium iodide in common organic solvents, details the experimental protocols for its determination, and outlines the key factors governing its dissolution.

Physical and Chemical Properties

Lithium iodide hydrate is typically a white to yellowish crystalline solid that is highly sensitive to moisture and can become yellow when exposed to air due to the oxidation of iodide to iodine.^{[1][3]} Understanding its fundamental properties is crucial for its handling and application.

Table 1: Physical Properties of Lithium Iodide and its Hydrates

Property	Value
Molecular Formula	$\text{LiI}\cdot x\text{H}_2\text{O}$ [3]
Molecular Weight (Anhydrous)	133.85 g/mol [1][3]
Molecular Weight (Monohydrate)	151.86 g/mol [4][5]
Appearance	White to yellowish tan crystalline powder or chunks [3]
Density (Anhydrous)	4.076 g/cm ³
Density (Trihydrate)	3.494 g/cm ³ [1]
Melting Point (Anhydrous)	469 °C [1]
Melting Point (Hydrate)	73 °C [3]

Solubility in Organic Solvents

Lithium iodide exhibits significant solubility in a range of polar organic solvents, a characteristic that is critical for its use in electrochemical systems and as a reagent in organic chemistry. [2] While the user's query specifies the hydrate, comprehensive quantitative data is more readily available for the anhydrous form. The data presented below for anhydrous LiI is a crucial reference point, as the hydrate's water content will influence solubility, often by interacting with or being displaced by the solvent.

Table 2: Quantitative Solubility of Anhydrous Lithium Iodide in Various Organic Solvents

Solvent	Temperature (°C)	Solubility (g / 100 g Solvent)
Methanol	25	343.4[6]
Ethanol	25	251[6]
1-Propanol	25	47.52[6]
1-Pentanol	25	112.5[6]
Acetone	18	42.56[6]
Acetonitrile	25	154[6]
Propylene Carbonate	25	18.2[6]
Ethylene Glycol	15.3	38.9[6]
Formic Acid	25	146[6]
Furfural	25	39.6[6]
Nitromethane	25	2.52[6]

Note: The solubility of the hydrate form may differ. It is also qualitatively described as soluble in alcohol and acetone.[2][7]

Factors Influencing Solubility

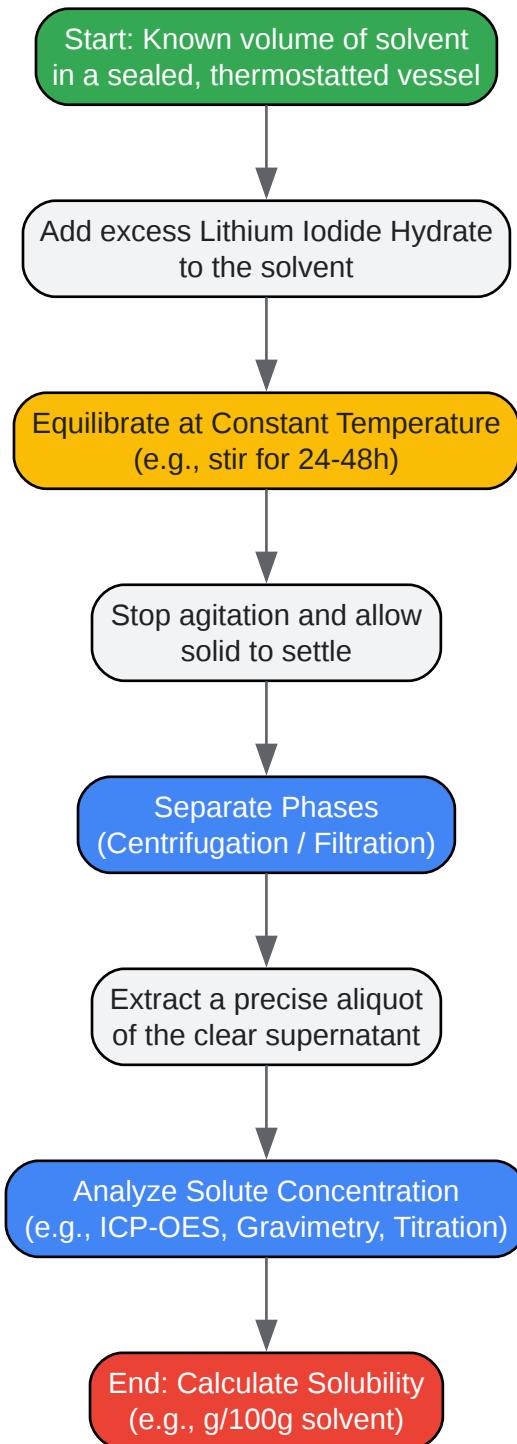
The dissolution of an ionic salt like lithium iodide in organic solvents is a complex process governed by several interrelated factors. The fundamental principle is that the energy released from the interaction between ions and solvent molecules must overcome the lattice energy of the salt crystal.

Caption: Factors influencing the solubility of lithium iodide.

- Solvent Polarity: The "like dissolves like" principle is paramount. Polar solvents like alcohols (methanol, ethanol) and acetonitrile are effective at dissolving ionic LiI due to favorable dipole-ion interactions.[8]

- Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic attraction between the Li^+ and I^- ions, facilitating their separation and dissolution.
- Temperature: The solubility of most salts, including lithium iodide, increases with rising temperature, indicating that the dissolution process is typically endothermic.[9]
- Hydration State: The presence of water in **lithium iodide hydrate** can significantly affect solubility. In some solvents, the water molecules may be stripped from the crystal lattice to become part of the solution, while in others, the entire hydrated complex may dissolve. The hygroscopic nature of LiI means that experiments must be conducted in a moisture-free environment to obtain reproducible results.[10][11]

Experimental Protocol for Solubility Determination


Accurate determination of solubility is essential for both fundamental research and process development. The most common approach is the Equilibrium Concentration Method, where a saturated solution is prepared and its concentration is subsequently measured.[10][11]

General Methodology

- Sample Preparation: An excess amount of the solute (**lithium iodide hydrate**) is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.
- Equilibration: The resulting suspension is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period to ensure that equilibrium between the solid salt and the dissolved ions is reached.[10][11] Preliminary experiments are often required to determine the minimum time to reach equilibrium, which can range from several hours to days.[10]
- Phase Separation: Once equilibrium is established, the undissolved solid must be completely separated from the saturated liquid phase. This is typically achieved through centrifugation followed by careful decantation or by filtration using a syringe filter suitable for the solvent. This step must be performed quickly and at the equilibration temperature to prevent changes in concentration.
- Concentration Analysis: The concentration of lithium iodide in the clear, saturated solution is then determined. Several analytical techniques can be employed:

- Gravimetric Analysis: A known volume or mass of the saturated solution is taken, and the solvent is carefully evaporated. The mass of the remaining dry salt is measured. This method is straightforward but requires that the salt is not volatile and does not decompose upon heating.
- Titration: The iodide concentration can be determined via argentometric titration with a standardized silver nitrate solution.
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for determining the concentration of lithium ions in the solution.[\[9\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of the salt, particularly the anion.[\[10\]](#)

Due to the hygroscopic nature of lithium iodide, these procedures should ideally be performed in an inert and dry atmosphere, such as within a glovebox, to prevent the absorption of atmospheric moisture.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of **lithium iodide hydrate** in organic solvents is a critical parameter dictated by the interplay of solvent polarity, temperature, and the inherent properties of the salt. While quantitative data is most abundant for the anhydrous form, it provides a vital baseline for understanding the behavior of the hydrate. For professionals in drug development and materials science, a thorough understanding of these solubility characteristics, combined with rigorous experimental determination, is essential for optimizing formulation, reaction conditions, and the performance of electrochemical devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lithium iodide - Wikipedia [en.wikipedia.org]
- 2. Lithium iodide | 10377-51-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Lithium iodide (Lil), trihydrate | H₂ILiO | CID 23688290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. lithium iodide [chemister.ru]
- 7. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 8. chem.ws [chem.ws]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of Lithium iodide hydrate in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3043366#solubility-of-lithium-iodide-hydrate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com